molecular formula C10H16N2O2 B8728859 methyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate

methyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate

Cat. No.: B8728859
M. Wt: 196.25 g/mol
InChI Key: FUFUSKSEUHCLQE-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(tert-butyl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

methyl 3-amino-5-tert-butyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)7-5-6(11)8(12-7)9(13)14-4/h5,12H,11H2,1-4H3

InChI Key

FUFUSKSEUHCLQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(N1)C(=O)OC)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred sodium methoxide solution (15% by weight, 80 mL total) was added drop-wise a solution of 1-cyano-3,3-dimethylbut-1-en-2-yl 4-methylbenzenesulfonate (10.0 g, 36 mmol) and diethyl aminomalonate hydrochloride salt (9.0 g, 43 mmol) in methanol (50 mL). After the addition was completed, the reaction was stirred at room temperature for 2 hours, the solvent was removed under vacuum and the crude product was dissolved in water and extracted with ethyl acetate. The combined organic layers was washed with brine, dried and the solvent removed under vacuum. The crude product was purified by column chromatography (silicagel, dichloromethane:methanol 95:5) to afford 2.4 g of the desired methyl 3-amino-5-tert-butyl-1H-pyrrole-2-carboxylate used as such in the next step.
Name
sodium methoxide
Quantity
80 mL
Type
reactant
Reaction Step One
Name
1-cyano-3,3-dimethylbut-1-en-2-yl 4-methylbenzenesulfonate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A Parr hydrogenation bottle fitted with a 16×100 mm disposable glass culture tube is charged with methyl-5-t-butyl-3-nitropyrrole-2-carboxylate (14 mg, 0.062 mmol) in dry methanol (1 mL) and Pd (10% on carbon, 3 mg). The reaction is successively evacuated and purged with H2 gas three times. The reaction mixture is then shaken under an atmosphere of H2 (35 psi) for 1 h, diluted with dichloromethane and filtered through celite. The filtrate is concentrated in vacuo to give methyl 3-amino-5-t-butylpyrrole-2-carboxylate as a bright yellow oil (100%, crude yield). 1H NMR (CDCl3) d 7.89 (br s, 2H), 5.52 (d, 1H, J=2.8 Hz), 3.82 (s, 3H), 1.26 (s, 9H).
Name
methyl-5-t-butyl-3-nitropyrrole-2-carboxylate
Quantity
14 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of methyl 5-tert-butyl-3-nitropyrrole-2-carboxylate (0.014 g, 0.062 mmol) and 10% Pd/C (3 mg) in dry MeOH (1 mL) was successively evacuated and purged with H2 three times, then shaken under an atmosphere of H2 (35 psi) for 1 h, diluted with CH2Cl2 and filtered through a pad of Celite®. The filtrate was concentrated under reduced pressure to give methyl 3-amino-5-tert-butylpyrrole-2-carboxylate as a bright yellow oil (0.012 g, 100%). 1H NMR (CDCl3) δ1.26 (s, 9H), 3.82 (s, 3H), 5.52 (d, J=2.8 Hz, 1H), 7.89 (br s, 2H). This material was used in the next step without further purification.
Name
methyl 5-tert-butyl-3-nitropyrrole-2-carboxylate
Quantity
0.014 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mg
Type
catalyst
Reaction Step One

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